molecular formula C15H22BrNO2 B13750899 (-)-cis-1-Methyl-4-phenylnipecotic acid ethyl ester hydrobromide CAS No. 57193-93-8

(-)-cis-1-Methyl-4-phenylnipecotic acid ethyl ester hydrobromide

Cat. No.: B13750899
CAS No.: 57193-93-8
M. Wt: 328.24 g/mol
InChI Key: SOPKAMUVMLDCBE-UHFFFAOYSA-N
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Description

(-)-cis-1-Methyl-4-phenylnipecotic acid ethyl ester hydrobromide is a nipecotic acid derivative, a class of compounds structurally related to piperidine-3-carboxylic acid (nipecotic acid). Nipecotic acid derivatives are known for their pharmacological relevance, particularly as γ-aminobutyric acid (GABA) uptake inhibitors in the central nervous system (CNS). The hydrobromide salt form improves solubility and stability for pharmaceutical applications .

Properties

CAS No.

57193-93-8

Molecular Formula

C15H22BrNO2

Molecular Weight

328.24 g/mol

IUPAC Name

ethyl 1-methyl-4-phenylpiperidin-1-ium-3-carboxylate;bromide

InChI

InChI=1S/C15H21NO2.BrH/c1-3-18-15(17)14-11-16(2)10-9-13(14)12-7-5-4-6-8-12;/h4-8,13-14H,3,9-11H2,1-2H3;1H

InChI Key

SOPKAMUVMLDCBE-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1C[NH+](CCC1C2=CC=CC=C2)C.[Br-]

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The preparation of esters, including (-)-cis-1-Methyl-4-phenylnipecotic acid ethyl ester hydrobromide, typically involves the reaction of carboxylic acids with alcohols in the presence of a catalyst. One common method is the Fischer esterification, where a carboxylic acid reacts with an alcohol in the presence of a mineral acid catalyst . Another method involves the reaction of acid chlorides with alcohols in the presence of a base .

Industrial Production Methods: Industrial production of esters often employs similar methods but on a larger scale. The choice of method depends on the desired yield, purity, and cost-effectiveness. For example, the use of acid chlorides and alcohols in the presence of a base is a common industrial method due to its efficiency .

Chemical Reactions Analysis

Scientific Research Applications

Chemistry: In chemistry, (-)-cis-1-Methyl-4-phenylnipecotic acid ethyl ester hydrobromide can be used as a reagent in organic synthesis, particularly in the formation of other esters and related compounds .

Biology and Medicine:

Industry: In the industrial sector, esters are used in the production of fragrances, flavors, and solvents.

Mechanism of Action

The mechanism of action for esters generally involves their hydrolysis or interaction with other molecules through nucleophilic substitution. The specific molecular targets and pathways would depend on the context in which the compound is used .

Comparison with Similar Compounds

Comparison with Similar Compounds

However, structural and functional analogs can be inferred from the

Structural Analogues in Hydrobromide Salts

(4-Methyl-2-bromomethyl-3-ethylpyrryl)(4'-methyl-2'-bromomethyl-3'-carboxyethylpyrrolenyl)methene Hydrobromide ():

  • Structural Differences : This compound features a pyrrole ring system with bromomethyl and carboxyethyl substituents, unlike the piperidine backbone of the target compound. The presence of bromine enhances electrophilicity, which may influence reactivity in synthesis but could introduce toxicity concerns.
  • Synthesis : Prepared via condensation reactions using succinic acid and brominated intermediates, differing from nipecotic acid derivatives, which typically involve esterification and stereoselective synthesis .
  • Melting Point : Decomposes at 225°C, suggesting lower thermal stability compared to nipecotic acid esters, which generally have higher decomposition points due to their rigid piperidine structure .

Bis-(2-bromo-4-methyl-3-ethylpyrryl)methene Hydrobromide (): Functional Groups: Contains dual brominated pyrrole rings, contrasting with the phenyl-substituted piperidine in the target compound. Application: Used as an intermediate in porphyrin synthesis, whereas nipecotic acid derivatives are primarily explored for neuropharmacological applications.

Functional Analogues: Ethyl Esters

  • Ethyl p-Toluenesulfonate ():
    • Role : A sulfonate ester used as a reagent in pharmaceutical testing. Unlike the target compound, it lacks a nitrogen-containing heterocycle, rendering it pharmacologically inert.
    • Stability : Requires ≥98% purity for analytical use, suggesting stringent quality control similar to hydrobromide salts in drug formulations .

Key Research Findings and Data

Property (-)-cis-1-Methyl-4-phenylnipecotic Acid Ethyl Ester HBr Pyrrole-Based Hydrobromides () Ethyl p-Toluenesulfonate ()
Core Structure Piperidine with phenyl substituent Pyrrole with bromomethyl/carboxyethyl groups Sulfonate ester
Melting Point/Decomposition Not reported in evidence 180–263°C (decomp. 225°C) Not applicable (liquid reagent)
Pharmacological Role GABA uptake inhibition (inferred) Porphyrin synthesis intermediates Analytical reagent
Lipophilicity High (due to phenyl and ethyl ester) Moderate (polar carboxyethyl groups) Low (sulfonate polar group)

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